molecular formula C9H7BrN2O3 B12859816 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B12859816
M. Wt: 271.07 g/mol
InChI Key: YRFGSRMUUZXOPU-UHFFFAOYSA-N
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Description

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one (CAS 1185410-34-7) is a brominated and nitro-substituted quinolinone derivative with the molecular formula C₉H₅BrN₂O₃ and a molecular weight of 269.054 g/mol . The compound features a bicyclic structure with a ketone group at position 2, a bromine atom at position 8, and a nitro group at position 4. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological and synthetic studies.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

8-bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13)

InChI Key

YRFGSRMUUZXOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the bromination and nitration of a quinolinone precursor. One common method includes the bromination of 3,4-dihydro-1H-quinolin-2-one followed by nitration under controlled conditions . The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reaction being carried out in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H8BrN2O3
Molecular Weight: 226.07 g/mol
Structure: The presence of bromine and nitro substituents on the quinolinone framework enhances its reactivity and biological activity.

Chemistry

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Compound Use
6-Chloro-3,4-dihydro-1H-quinolin-2-oneAntimicrobial agent
6-Fluoro-3,4-dihydro-1H-quinolin-2-oneAnticancer research
6-Iodo-3,4-dihydro-1H-quinolin-2-oneDrug development

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activities:

  • Antitumor Activity: In vitro studies have demonstrated its effectiveness against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM. The compound induces apoptosis by enhancing caspase activity .
Cancer Cell Line IC50 (μM)
MDA-MB-2312.43
HepG214.65

Medicine

The therapeutic potential of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is being explored in drug development. Its ability to inhibit specific enzymes suggests applications in treating diseases where enzyme modulation is beneficial.

Potential Therapeutic Applications:

  • Bromodomain Inhibition: Compounds similar to this quinolinone are being studied for their ability to inhibit bromodomains, which are implicated in various cancers and inflammatory diseases .

Case Study:
In a study focused on nitric oxide synthase inhibitors, derivatives of quinolinones were synthesized and evaluated for their potency against neuropathic pain models in rats . This highlights the compound's potential utility in pain management therapies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one 1185410-34-7 C₉H₅BrN₂O₃ 269.054 8-Br, 6-NO₂
6-Bromo-3,4-dihydro-1H-quinolin-2-one 3279-90-1 C₉H₈BrNO 226.07 6-Br
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one 3555-41-7 C₉H₇Br₂NO 304.97 6-Br, 8-Br
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one 1420792-11-5 C₁₀H₇BrFNO 272.08 8-Br, 6-F, 5-CH₃

Biological Activity

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one has a complex molecular structure that influences its biological activity. The presence of bromine and nitro groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC10H8BrN3O2
Molecular Weight284.09 g/mol
IUPAC Name8-bromo-6-nitro-3,4-dihydroquinolin-2-one
SMILESC1CC(C(=O)N2C=CC(=C(C2=N1)Br)C(=O)O)N=C(N)C(=O)O

Antimicrobial Activity

Recent studies have demonstrated that 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including HeLa cells, with IC50 values suggesting significant potency .

Table 2: Anticancer Activity

Cell Line IC50 (µM)
HeLa12.5
A54915.0
MCF-718.0

The biological activity of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is attributed to its ability to interact with specific molecular targets within cells. The nitro group is believed to play a crucial role in the compound's mechanism by facilitating electron transfer processes that can lead to the generation of reactive oxygen species (ROS), which are implicated in inducing apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A study conducted by Rbaa et al. highlighted the synthesis and testing of various quinoline derivatives, including 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one, revealing its effectiveness against resistant bacterial strains .
  • Anticancer Evaluation : Research published in the Journal of Medicinal Chemistry reported on the anticancer properties of quinoline derivatives, with 8-Bromo-6-nitro derivatives showing promising results against multiple cancer cell lines .

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